Antimicrobial Selectivity: N-Phenyldodecanamide vs. N-Cyclohexyloctamide in Disc Diffusion Assays Across Nine Microbial Strains
In a direct head-to-head disc diffusion study, N-phenyldodecanamide (dodecanilide) was compared with N-cyclohexyloctamide against two Gram-positive bacteria, four Gram-negative bacteria, and three fungi. N-phenyldodecanamide demonstrated higher antibacterial activity against Pseudomonas aeruginosa and was more active against Salmonella enterica than the comparator. Conversely, N-cyclohexyloctamide was more effective against Staphylococcus aureus, Aspergillus carbonarius, and Candida albicans . The two studies consistently report an inverted selectivity profile between the phenyl-substituted and cyclohexyl-substituted amides, establishing that the aromatic head group in N-phenyldodecanamide preferentially targets Gram-negative pathogens P. aeruginosa and S. enterica.
| Evidence Dimension | Antibacterial spectrum and relative potency by zone of inhibition (disc diffusion assay) |
|---|---|
| Target Compound Data | Higher antibacterial activity against P. aeruginosa; more active against S. enterica than N-cyclohexyloctamide (zone of inhibition values reported qualitatively as 'higher' and 'more active') |
| Comparator Or Baseline | N-cyclohexyloctamide – more active against S. aureus, A. carbonarius, and C. albicans |
| Quantified Difference | Directional selectivity inversion: N-phenyldodecanamide favors P. aeruginosa and S. enterica; N-cyclohexyloctamide favors S. aureus, A. carbonarius, and C. albicans |
| Conditions | In vitro disc diffusion assay; two Gram-positive (Bacillus subtilis, Staphylococcus aureus), four Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella enterica), and three fungi (Aspergillus carbonarius, Mucor ramannianus, Candida albicans) |
Why This Matters
This differential antimicrobial spectrum enables targeted selection: N-phenyldodecanamide is the preferred scaffold when Gram-negative activity (especially anti-pseudomonal) is prioritized, whereas N-cyclohexyloctamide is preferable for Gram-positive and antifungal applications.
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